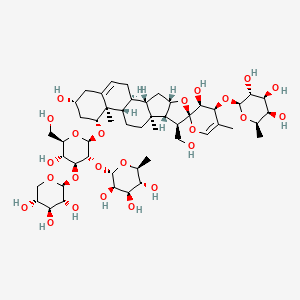
parisyunnanoside H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parisyunnanoside H is a steroidal saponin isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis . Steroidal saponins are a class of naturally occurring glycosides that have a steroidal aglycone and one or more sugar moieties. This compound has been studied for its various biological activities, including cytotoxic and antiviral properties .
Méthodes De Préparation
Parisyunnanoside H is typically isolated from the dried rhizomes of Paris polyphylla var. yunnanensis. The rhizomes are pulverized and extracted with a mixture of ethanol and water (70:30, v/v) at room temperature. The combined extracts are then concentrated to afford the crude extract . Further purification involves the use of silica gel, ODS silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the compound .
Analyse Des Réactions Chimiques
Parisyunnanoside H, like other steroidal saponins, can undergo various chemical reactions, including:
Oxidation: Steroidal saponins can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups in the saponin structure.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the structure-activity relationships of steroidal saponins.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of Parisyunnanoside H involves its interaction with cellular membranes. Steroidal saponins are known to disrupt cell membranes, leading to cell lysis and death. This cytotoxic effect is particularly useful in targeting cancer cells. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral envelope .
Comparaison Avec Des Composés Similaires
Parisyunnanoside H is unique among steroidal saponins due to its specific structure and biological activities. Similar compounds include:
Parisyunnanoside G: Another steroidal saponin isolated from the same plant, with similar cytotoxic properties.
Polyphyllin D: A well-known steroidal saponin with potent anticancer activity.
This compound stands out due to its specific cytotoxic and antiviral activities, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C50H78O24 |
|---|---|
Poids moléculaire |
1063.1 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1'S,2R,2'S,3S,4S,4'S,7'R,8'R,9'S,12'S,13'R,14'R,16'R)-3,16'-dihydroxy-7'-(hydroxymethyl)-5,9',13'-trimethyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[3,4-dihydropyran-2,6'-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene]-14'-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C50H78O24/c1-17-15-66-50(43(64)40(17)71-45-38(62)35(59)31(55)18(2)67-45)25(13-51)30-27(74-50)12-24-22-7-6-20-10-21(53)11-29(49(20,5)23(22)8-9-48(24,30)4)70-47-42(73-46-39(63)36(60)32(56)19(3)68-46)41(34(58)28(14-52)69-47)72-44-37(61)33(57)26(54)16-65-44/h6,15,18-19,21-47,51-64H,7-14,16H2,1-5H3/t18-,19+,21-,22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+/m1/s1 |
Clé InChI |
BQKCPSHXKGIVAU-YLUVRYELSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3C[C@@H](CC4=CC[C@@H]5[C@@H]([C@@]34C)CC[C@]6([C@H]5C[C@H]7[C@@H]6[C@@H]([C@]8(O7)[C@H]([C@H](C(=CO8)C)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O)O)O)CO)C)O)CO)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC(CC4=CCC5C(C34C)CCC6(C5CC7C6C(C8(O7)C(C(C(=CO8)C)OC9C(C(C(C(O9)C)O)O)O)O)CO)C)O)CO)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


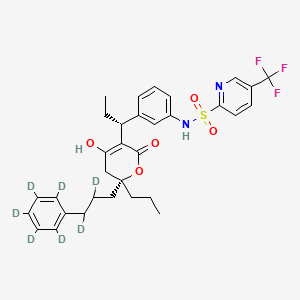
![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)


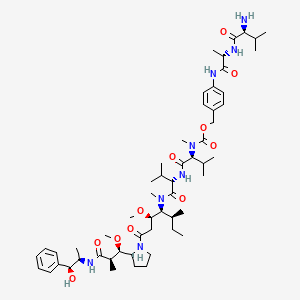
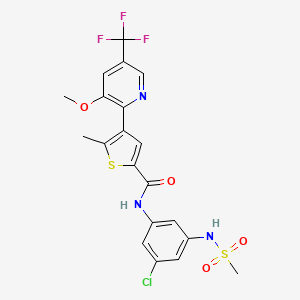
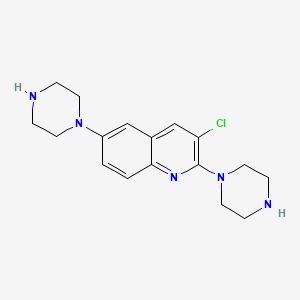
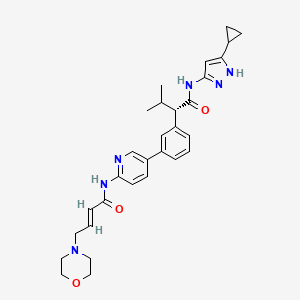
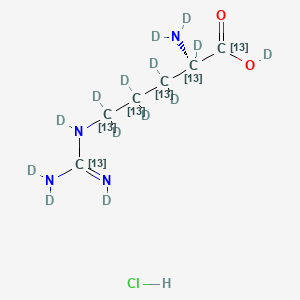
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
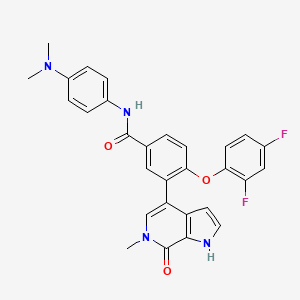
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
